molecular formula C5H6N2O4 B1674152 Ibotenic acid CAS No. 2552-55-8

Ibotenic acid

Cat. No.: B1674152
CAS No.: 2552-55-8
M. Wt: 158.11 g/mol
InChI Key: IRJCBFDCFXCWGO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ibotenic acid, a naturally occurring compound found in certain mushroom species, primarily targets glutamate receptors in the brain . Glutamate is a key neurotransmitter involved in sending signals between nerve cells . Specifically, this compound acts as an agonist of the N-methyl-D-aspartate (NMDA) and trans-ACPD receptor sites in multiple systems in the central nervous system .

Mode of Action

Once attached to its targets, this compound changes ion channel activity . Ion channels play a significant role in controlling the electrical charge of cells . It acts as a non-selective glutamate receptor agonist due to its structural similarity to the neurotransmitter glutamate .

Biochemical Pathways

This compound influences cellular signaling pathways vital for how cells communicate . It is a conformationally-restricted analogue of the neurotransmitter glutamate . Due to in vivo decarboxylation into muscimol, it acts indirectly as a potent GABA A and GABA A -ρ receptor agonist .

Pharmacokinetics

This compound is a prodrug of muscimol, broken down by the liver to that much more stable compound

Result of Action

The molecular and cellular effects of this compound’s action are profound. It can be a powerful neurotoxin in high doses . The neurotoxic effects appear to be dose-related .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, attempts to dry Amanita muscaria, a mushroom species that contains this compound, could result in the decarboxylation of this compound to afford muscimol . .

Biochemical Analysis

Biochemical Properties

Ibotenic acid acts as a potent agonist of the NMDA and group I and II metabotropic glutamate receptors . It also acts as a weak agonist of the AMPA and kainate receptors . In addition, due to in vivo decarboxylation into muscimol, it acts indirectly as a potent GABA A and GABA A -ρ receptor agonist .

Cellular Effects

This compound’s action can induce excitotoxicity, a process that leads to excessive neuron activation which can cause cell damage or death . This can significantly affect neural communication. The implications for neural communication are significant .

Molecular Mechanism

This compound is an agonist of glutamate receptors, specifically at both the N-methyl-D-aspartate, or NMDA, and trans-ACPD receptor sites in multiple systems in the central nervous system . Ibotenic neurotoxicity can be enhanced by glycine and blocked by dizocilpine .

Temporal Effects in Laboratory Settings

The neurotoxic effects of this compound appear to be dose-related and risks are unclear through consumption of ibotenic-acid containing fungi, although thought to be negligible in small doses

Dosage Effects in Animal Models

In animal models, stereotactic intrahippocampal administration of this compound impairs cholinergic transmission, learning, and memory performance . The effects of this compound can vary with different dosages, and high doses can lead to neurotoxic effects .

Metabolic Pathways

This compound is a prodrug of muscimol, broken down by the liver to that much more stable compound . The metabolic pathways of this compound involve its conversion to muscimol, a process that can be enhanced by the presence of water .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ibotenic acid undergoes several types of chemical reactions, including decarboxylation, which converts it into muscimol . This reaction is significant because muscimol is a more stable and potent psychoactive compound.

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJCBFDCFXCWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893771
Record name alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid
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Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2552-55-8, 60573-88-8
Record name (±)-Ibotenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2552-55-8
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Record name Ibotenic acid
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Record name Ibotenic acid
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Record name alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid
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Record name (S)-2-amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid
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Record name Ibotenic acid
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Record name IBOTENIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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